High-Resolution Structural Data at 2.5 Å Provides Unambiguous Binding Mode Definition
The crystal structure of the S. cerevisiae bc1 complex with 5-n-heptyl-6-hydroxy-4,7-dioxobenzothiazole bound at the Qo site was determined at a resolution of 2.5 Å (PDB ID: 1P84) [1]. This high-resolution structure provides atomic-level detail of the inhibitor's binding mode, revealing specific interactions such as a polarized hydrogen bond to His181 of the Rieske iron-sulfur protein and weak hydrogen bonds with cytochrome b residue Tyr279 [1]. In contrast, the structurally related antimalarial drug atovaquone was co-crystallized with the same S. cerevisiae bc1 complex at a lower resolution of 3.0 Å [2], which provides less precise structural information.
| Evidence Dimension | Crystallographic Resolution of Inhibitor-Bound bc1 Complex |
|---|---|
| Target Compound Data | 2.5 Å |
| Comparator Or Baseline | Atovaquone: 3.0 Å |
| Quantified Difference | 0.5 Å higher resolution |
| Conditions | Saccharomyces cerevisiae mitochondrial cytochrome bc1 complex, X-ray diffraction |
Why This Matters
The 2.5 Å structure enables unambiguous visualization of key inhibitor-protein interactions, offering a superior benchmark for computational docking studies and structure-based drug design compared to lower-resolution structures of other Qo site inhibitors.
- [1] Palsdottir, H., Lojero, C. G., Trumpower, B. L., & Hunte, C. (2003). Structure of the yeast cytochrome bc1 complex with a hydroxyquinone anion Qo site inhibitor bound. Journal of Biological Chemistry, 278(33), 31303-31311. View Source
- [2] Birth, D., Kao, W. C., & Hunte, C. (2014). Structural analysis of mitochondrial cytochrome bc1 complex with atovaquone bound reveals the molecular basis of antimalarial drug action. Malaria Journal, 13(1), 1-8. View Source
